Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield 1,3,4-thiadiazole derivatives . The specific synthetic route for Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would involve similar steps, with appropriate modifications to introduce the desired functional groups.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Thiadiazole derivatives, including Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, can undergo various chemical reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of thiadiazole derivatives often involves the inhibition of specific enzymes or receptors. For instance, some thiadiazole compounds act as selective inhibitors of glutaminase-1 (GLS1), thereby inhibiting glutaminolysis and exerting antitumor activity . The exact molecular targets and pathways for Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would require further investigation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole scaffold and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A selective inhibitor of GLS1 with potent antitumor activity.
Properties
Molecular Formula |
C17H19N5O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H19N5O3S2/c1-3-25-14(23)12-11(8-26-17-22-21-15(18)27-17)19-16(24)20-13(12)10-7-5-4-6-9(10)2/h4-7,13H,3,8H2,1-2H3,(H2,18,21)(H2,19,20,24) |
InChI Key |
UARQMGHJFNLXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2C)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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